molecular formula C8H10BrNO2 B14289346 Methyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate CAS No. 123257-05-6

Methyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B14289346
CAS No.: 123257-05-6
M. Wt: 232.07 g/mol
InChI Key: OFUISBCPLZKQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 1H-pyrrole-2-carboxylic acid with 2-bromoethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which is then brominated to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,3-diones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyrroles with various functional groups replacing the bromine atom.

    Oxidation: Products include pyrrole-2,3-diones and other oxidized derivatives.

    Reduction: Products include the corresponding alcohols and partially reduced pyrrole derivatives.

Scientific Research Applications

Methyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its ability to interact with biological targets.

    Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of Methyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-chloroethyl)-1H-pyrrole-2-carboxylate
  • Methyl 1-(2-iodoethyl)-1H-pyrrole-2-carboxylate
  • Methyl 1-(2-fluoroethyl)-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 1-(2-bromoethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.

Properties

CAS No.

123257-05-6

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

methyl 1-(2-bromoethyl)pyrrole-2-carboxylate

InChI

InChI=1S/C8H10BrNO2/c1-12-8(11)7-3-2-5-10(7)6-4-9/h2-3,5H,4,6H2,1H3

InChI Key

OFUISBCPLZKQTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CN1CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.